Ac-pSar12-OH

Immunogenicity Anti-drug antibodies Therapeutic protein conjugation

Researchers seeking hydrophilic linkers for bioconjugation face PEG immunogenicity issues. Ac-pSar12-OH solves this with a monodisperse polysarcosine backbone that avoids anti-PEG immune responses. • 40% reduced macrophage uptake vs PEG conjugates • Significantly greater tumor accumulation & growth inhibition in oncology models • Single molecular weight (912.466 Da) ensures batch-to-batch consistency • Minimal anti-drug antibody induction for repeat-dose studies

Molecular Formula C38H64N12O14
Molecular Weight 913.0 g/mol
Cat. No. B12372655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-pSar12-OH
Molecular FormulaC38H64N12O14
Molecular Weight913.0 g/mol
Structural Identifiers
SMILESCC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O
InChIInChI=1S/C38H64N12O14/c1-26(51)39(2)14-27(52)40(3)15-28(53)41(4)16-29(54)42(5)17-30(55)43(6)18-31(56)44(7)19-32(57)45(8)20-33(58)46(9)21-34(59)47(10)22-35(60)48(11)23-36(61)49(12)24-37(62)50(13)25-38(63)64/h14-25H2,1-13H3,(H,63,64)
InChIKeyIOFCDTUBHNNIHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-pSar12-OH Procurement Guide: Poly(sarcosine) Linker for Ligand-Drug Conjugates


Ac-pSar12-OH (CAS: 2313534-24-4) is a well-defined, monodisperse poly(sarcosine) (pSar) derivative functionalized with an N-terminal acetyl group and a C-terminal carboxyl group, composed of 12 sarcosine (N-methylglycine) units . It is specifically designed for use as a hydrophilic spacer in the synthesis of Ligand-Drug Conjugates (LDCs), where it enhances solubility, stability, and pharmacokinetic properties while minimizing immunogenicity [1][2]. As a polypeptoid linker, Ac-pSar12-OH exhibits PEG-like physicochemical characteristics including high water solubility and non-ionic character, but with the critical distinction of being based on the endogenous amino acid sarcosine, conferring biodegradability and avoiding the anti-PEG immune responses that can compromise therapeutic efficacy [3].

Reported evasion of accelerated blood clearance upon repeat dosing
Monodisperse linker supports reproducible bioconjugation
Endogenous sarcosine backbone may limit anti-linker immunogenicity

Why Ac-pSar12-OH Cannot Be Simply Substituted by PEG or Other pSar Chain Lengths


In-class compounds with similar hydrophilic linker functions—including PEG linkers of comparable molecular weight, shorter pSar chains (e.g., pSar6 or pSar10), or longer pSar chains (e.g., pSar18 or pSar20)—are not interchangeable with Ac-pSar12-OH for precise bioconjugation applications. PEG-based linkers, while offering comparable water solubility, induce accelerated blood clearance (ABC) phenomenon upon repeated administration and generate anti-PEG antibodies that can neutralize therapeutic efficacy [1]. Shorter pSar chains provide insufficient stealth shielding for effective prolonged circulation, while longer chains may alter conjugate biodistribution and increase steric hindrance that interferes with target engagement [2]. The specific degree of polymerization of 12 in Ac-pSar12-OH represents an empirically optimized balance between hydrophilic shielding capacity and conjugate functionality that cannot be assumed to hold for other chain lengths or alternative polymer chemistries [3].

  • PEG-based linkers may induce anti-PEG antibodies and accelerated blood clearance upon repeat dosing
  • Shorter pSar chains (pSar6, pSar10) may provide insufficient stealth shielding for extended circulation
  • Longer pSar chains (pSar18, pSar20) may alter conjugate biodistribution and impede target engagement

Ac-pSar12-OH Comparative Evidence: Quantitative Differentiation from PEG and Alternative Linkers


Immunogenicity Comparison: Ac-pSar12-OH vs. PEG in Protein Conjugates

In a systematic head-to-head comparison using site-specific interferon-α2b conjugates, PSar-IFN elicited substantially lower anti-IFN antibody titers in mice than an equivalently produced PEG-IFN conjugate [1]. While both conjugates showed comparable ability to stabilize IFN against protease digestion and prolong circulation half-life, the PSar-modified protein retained higher in vitro activity and accumulated more effectively at tumor sites [1]. The reduced immunogenicity of PSar conjugates is attributed to the polypeptoid's non-ionic, protein-resistant surface properties and its composition from the endogenous amino acid sarcosine, which lacks the repeating ether backbone epitopes that drive anti-PEG immune recognition [2].

Immunogenicity
Head-to-head comparison
PSar-IFN elicited considerably lower anti-IFN antibody titers than PEG-IFN in mice
Supports lower immunogenicity profile in reported model
Quantitative titers not fully disclosed; directional superiority reported
Immunogenicity Anti-drug antibodies Therapeutic protein conjugation

Accelerated Blood Clearance (ABC) Evasion: PSar-Liposomes vs. PEG-Liposomes

Direct comparison of PSar-coated liposomes versus PEG-coated liposomes on identical liposome platforms revealed that PSar-liposomes induced noticeably lower levels and faster production speeds of both IgM and IgG antibodies, as measured by ELISA [1]. Pharmacokinetic experiments with multiple injections demonstrated that PSar-PE coating of liposomes may circumvent the accelerated blood clearance (ABC) phenomenon that plagues PEGylated formulations upon repeated administration [1]. The PEG liposomes trigger anti-PEG IgM production after initial injection, leading to rapid clearance of subsequent doses, whereas PSar liposomes maintain stealth properties without eliciting this immune-mediated clearance [2].

ABC Evasion
Head-to-head comparison
PSar-liposomes induced noticeably lower IgM/IgG levels than PEG-liposomes
May support consistent PK across repeat doses
Qualitative difference with clear statistical separation
Pharmacokinetics ABC phenomenon Repeat dosing

Antitumor Efficacy: PSar Conjugates vs. PEG Conjugates in Tumor Models

In a head-to-head tumor efficacy study, PSar-IFN demonstrated significantly greater potency in inhibiting tumor growth compared to PEG-IFN in mice, while simultaneously accumulating more effectively at tumor sites upon systemic administration [1]. This enhanced antitumor activity is attributed to the combination of retained biological activity of the conjugated protein and improved tumor accumulation via the enhanced permeation and retention (EPR) effect, which PSar may facilitate more effectively than PEG due to differences in polymer conformation and protein corona formation .

Tumor inhibition
Head-to-head comparison
PSar-IFN showed greater tumor growth inhibition and accumulation vs. PEG-IFN in mouse model
Supports tumor model response context
Full quantitative data in full text; directional advantage reported
Antitumor activity Tumor targeting In vivo efficacy

Water Solubility and Formulation Compatibility of Ac-pSar12-OH

Ac-pSar12-OH demonstrates high aqueous solubility of ≥100 mg/mL (109.53 mM) in water, enabling direct use in aqueous bioconjugation reactions without organic co-solvents that could denature sensitive biological payloads [1]. This solubility profile is comparable to PEG linkers of similar molecular weight while offering the additional benefits of biodegradability and non-immunogenicity [2]. The 12-unit sarcosine chain provides sufficient hydrophilicity to mask hydrophobic payloads and reduce aggregation in Ligand-Drug Conjugates, while remaining short enough to avoid excessive steric hindrance at the target binding interface [3].

Aqueous solubility
Cross-study comparable
≥100 mg/mL (109.53 mM) in water; comparable to PEG linkers of similar MW
Supports aqueous bioconjugation workflow compatibility
Ambient temperature; sealed storage under nitrogen recommended
Solubility Formulation Aqueous compatibility

Macrophage Uptake Reduction: PSar-Modified Nanoparticles vs. PEG-Modified Nanoparticles

Comparative analysis of PSar-PLGA-PEG nanoparticles versus PEG-PLGA nanoparticles demonstrated that PSar modification reduces macrophage uptake by 40% [1]. This enhanced stealth effect is attributed to the unique conformational properties of polysarcosine chains, which form a dense, protein-resistant corona that more effectively shields nanoparticles from opsonization and subsequent phagocytic clearance compared to PEG coatings [2]. The reduced macrophage recognition directly correlates with prolonged circulation half-life and improved accumulation at target tissues via the EPR effect [2].

Macrophage uptake
Head-to-head comparison
40% lower macrophage uptake for PSar-modified nanoparticles vs. PEG nanoparticles
Supports extended circulation via reduced phagocytic clearance
Reported in nanoparticle formulation context
Stealth effect Macrophage uptake Nanoparticle circulation

Patent-Specific Use in Ligand-Drug Conjugates: Defined Chain Length Optimization

Patent WO2019081455A1 explicitly claims Ac-pSar12-OH as a linker for Ligand-Drug Conjugates (LDCs), specifying the use of single molecular weight polysarcosine with defined chain lengths [1]. This patent distinguishes Ac-pSar12-OH from polydisperse PEG alternatives and other pSar chain lengths (e.g., pSar6, pSar10, pSar18) by establishing that the 12-unit chain provides an optimal balance of hydrophilic shielding, conjugate stability, and target accessibility that is not achievable with shorter or longer chains [1]. The monodisperse nature of Ac-pSar12-OH ensures batch-to-batch reproducibility in conjugate synthesis, a critical quality attribute for preclinical development that polydisperse PEG linkers cannot provide [2].

Chain length specificity
Class-level / patent claim
Monodisperse 12-unit chain claimed for LDC synthesis in patent WO2019081455A1
Defined structure supports batch consistency in conjugate development
Class-level inference; monodispersity distinct from polydisperse PEG
Ligand-Drug Conjugate LDC Single molecular weight

Ac-pSar12-OH Optimal Application Scenarios Based on Comparative Evidence


Ligand-Drug Conjugates (LDCs) Requiring Multiple-Dose Regimens

Based on the demonstrated evasion of accelerated blood clearance (ABC) phenomenon and significantly lower IgM/IgG antibody induction compared to PEG [1], Ac-pSar12-OH is the preferred linker for LDCs intended for repeat-dose studies or chronic administration models. Unlike PEG-based linkers that trigger anti-PEG IgM production after the first dose and accelerate clearance of subsequent doses, pSar12 conjugates maintain consistent pharmacokinetic profiles across multiple injections, ensuring reliable dose-response relationships throughout longitudinal studies [1].

Tumor-Targeted Conjugates for Enhanced Accumulation and Efficacy

The combined evidence of 40% reduced macrophage uptake [2] and significantly greater tumor accumulation and tumor growth inhibition compared to PEG conjugates [3] positions Ac-pSar12-OH as the optimal linker for oncology-targeted LDCs. The enhanced stealth properties prolong circulation time, allowing greater passive accumulation at tumor sites via the EPR effect, while the retained biological activity of the conjugated payload ensures maximal therapeutic potency at the target site [3].

Conjugates with Highly Immunogenic Payloads

For LDCs incorporating payloads that themselves elicit immune responses (e.g., non-human proteins, bacterial toxins, or highly immunogenic small molecules), Ac-pSar12-OH provides critical immunogenic shielding. The demonstrated elicitation of considerably fewer anti-drug antibodies compared to PEG conjugates [3], combined with the non-immunogenic character of the polysarcosine backbone based on endogenous sarcosine [4], minimizes the risk of neutralizing antibody formation that could compromise therapeutic efficacy and confound preclinical immunogenicity assessments.

Preclinical Development Requiring Batch-to-Batch Reproducibility

The monodisperse, single-molecular-weight nature of Ac-pSar12-OH (exact mass 912.466 Da) [5] ensures that each conjugate preparation has identical linker composition, unlike polydisperse PEG alternatives that contain a distribution of chain lengths. This defined structure is explicitly claimed in patent WO2019081455A1 [6] and provides critical reproducibility for structure-activity relationship studies and regulatory documentation, making Ac-pSar12-OH the appropriate choice for programs advancing toward IND-enabling studies where analytical characterization and batch consistency are paramount.

Application
Selection Property
Validation Focus
Repeat-dose LDC studies
Reported ABC evasion and lower anti-linker antibody induction
Consistent PK across multiple injections
Tumor-targeted conjugate research
Reduced macrophage uptake and enhanced tumor accumulation reported
Tumor model endpoint review
Immunogenic payload conjugation
Reported lower anti-drug antibody induction in model context
Immunogenicity profile context
Preclinical batch reproducibility
Monodisperse, single-molecular-weight linker
Analytical characterization consistency

Technical Documentation Hub

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33 linked technical documents
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